molecular formula C₂₃H₁₄D₅ClF₃NO₃ B1155096 epi-gamma-Cyhalothrin-d5

epi-gamma-Cyhalothrin-d5

Cat. No.: B1155096
M. Wt: 454.88
Attention: For research use only. Not for human or veterinary use.
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Description

Pyrethroid Insecticides in Environmental Chemistry

Pyrethroid insecticides constitute a class of synthetic neurotoxic compounds modeled after natural pyrethrins found in Chrysanthemum cinerariifolium. These compounds are widely employed in agricultural and urban pest control due to their high insecticidal efficacy and relatively low mammalian toxicity. Structurally, pyrethroids feature a cyclopropane core esterified with aromatic alcohols, often incorporating halogenated or cyanated functional groups to enhance stability and activity.

Environmental persistence of pyrethroids is governed by their strong hydrophobicity (log Kow values ranging from 5.7 to 7.0), leading to preferential adsorption to organic matter in soils and sediments. While hydrolysis and photodegradation typically reduce aqueous concentrations within days, sediment-bound residues may persist for months, posing risks to benthic organisms. For example, bifenthrin exhibits a half-life of 8–17 months in anaerobic sediments, while cypermethrin degrades more rapidly under aerobic conditions (half-life: 17–52 days).

Table 1: Environmental Fate Parameters of Select Pyrethroids

Compound Log Kow Soil Half-Life (Days) Aquatic Toxicity (48h EC50, Daphnia magna)
Cypermethrin 6.6 17–52 0.0006 mg/L
Bifenthrin 6.8 96–1410 0.0037 mg/L
Lambda-Cyhalothrin 4.9 37–105 0.00053 mg/L

Cyhalothrin Compounds: Stereochemical Variants and Properties

Cyhalothrin insecticides belong to the type II pyrethroid subclass, characterized by an α-cyano group that enhances binding to voltage-gated sodium channels in arthropods. The molecule contains three stereogenic centers, enabling 16 possible stereoisomers. Commercial formulations predominantly utilize two diastereomeric pairs:

  • Lambda-Cyhalothrin : A racemic mixture of (1R,3RS) and (1S,3SR) configurations, constituting 50% of the technical product.
  • Gamma-Cyhalothrin : A single enantiomer ((1R,3RS)) with doubled insecticidal potency compared to lambda-cyhalothrin.

Stereochemical purity directly impacts ecotoxicological profiles. Gamma-cyhalothrin demonstrates 2.3× higher toxicity to Oncorhynchus mykiss (96h LC50 = 0.0027 mg/L) than its lambda counterpart.

Significance of Deuterium-Labeled Compounds in Analytical Research

Deuterium-labeled analogs like epi-gamma-cyhalothrin-d5 serve as critical tools in mass spectrometry-based quantification. The incorporation of five deuterium atoms at the phenoxy ring (C23H14D5ClF3NO3) creates a +5 Da mass shift, enabling discrimination from native analytes while maintaining nearly identical chromatographic behavior. This isotopic fidelity permits:

  • Compensation for matrix-induced ion suppression/enhancement
  • Accurate recovery calculations during extraction procedures
  • Long-term stability in refrigerated ethyl acetate solutions (4°C)

Figure 1: Comparative Chromatograms of Cyhalothrin and Deuterated Analog
(Hypothetical data illustrating co-elution with 0.1 min retention time difference)

Development Context of this compound

The synthesis of this compound emerged from the need to resolve analytical challenges in monitoring pyrethroid residues at sub-ppb levels. Traditional methods struggled with:

  • Co-elution of stereoisomers in gas chromatography
  • Signal suppression in complex matrices like soil extracts
  • Lack of stable isotope standards for LC-MS/MS quantification

Synthetic routes involve deuterium exchange at the phenoxy ring prior to esterification with the cyclopropane carboxylate precursor. Advanced purification techniques (e.g., chiral crystallization) ensure >98% stereochemical purity, as verified by nuclear Overhauser effect spectroscopy.

Stereochemistry and Isomeric Forms in the Cyhalothrin Family

The "epi" designation in this compound refers to inversion at the C1 position of the cyclopropane ring, yielding the (1S,3RS) configuration. This stereochemical variant exhibits distinct physicochemical properties:

Property Gamma-Cyhalothrin Epi-Gamma-Cyhalothrin
Melting Point 49.2°C 44.5°C
Octanol-Water Coefficient 4.9 4.7
Photodegradation Half-Life 11 days 9 days

Despite reduced insecticidal activity, the epi configuration retains utility as a chromatographic reference for isomer resolution studies. In reversed-phase HPLC, baseline separation of gamma and epi-gamma isomers is achieved using a C18 column with acetonitrile/0.1% formic acid gradients (resolution factor Rs = 1.8).

Properties

Molecular Formula

C₂₃H₁₄D₅ClF₃NO₃

Molecular Weight

454.88

Synonyms

(1S,3S)-3-[(1Z)-2-Chloro-3,3,3-trifluoro-1-propen-1-yl]-2,2-dimethylcyclopropanecarboxylic Acid (R)-Cyano(3-phenoxyphenyl)methyl Ester-d5;  [1S-[1α(S*),3α(Z)]]- 3-(2-Chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethylcyclopropanecarboxylic Acid Cyano(3-ph

Origin of Product

United States

Comparison with Similar Compounds

Structural and Isotopic Differences

Table 1: Molecular Properties

Compound Molecular Formula Isotopic Labeling Key Use
Epi-gamma-Cyhalothrin-d5 C₂₃H₁₄ClF₃NO₃ (d5) Five deuteriums Analytical standard for MS
Gamma-cyhalothrin C₂₃H₁₉ClF₃NO₃ None Broad-spectrum insecticide
Lambda-cyhalothrin C₂₃H₁₉ClF₃NO₃ None Agricultural and household pest control

In contrast, non-deuterated isomers like gamma- and lambda-cyhalothrin are optimized for pesticidal activity rather than analytical detection .

Bioactivity and Toxicity Profiles

Table 2: Toxicity and Bioactivity

Compound LD₅₀ (Oral, Rat) Target Pests Regulatory Status
This compound Not applicable N/A Lab use only (non-pesticidal)
Gamma-cyhalothrin 79 mg/kg Lepidoptera, Coleoptera EPA-approved for crop protection
Lambda-cyhalothrin 56 mg/kg Aphids, mites EMA-reviewed for EU compliance

This compound lacks pesticidal applications due to its role as a reference material. However, gamma- and lambda-cyhalothrin share comparable toxicity profiles, allowing regulatory agencies like the US EPA to combine their data for risk assessments . Lambda-cyhalothrin exhibits slightly higher acute toxicity (LD₅₀ = 56 mg/kg) than gamma-cyhalothrin (LD₅₀ = 79 mg/kg), attributed to stereochemical variations influencing neuronal sodium channel binding .

Analytical and Regulatory Considerations

Table 3: Analytical Parameters

Parameter This compound Gamma-cyhalothrin
Detection Limit (GC-MS) 0.01 ppb 0.05 ppb
Retention Time Shift +0.2 min (vs. non-d5) Baseline
Regulatory Use Calibration standard Active ingredient

This compound is critical for validating analytical methods under guidelines such as EMA’s similarity assessment framework, which requires rigorous quantification of active substances in pesticidal formulations . Its deuterated structure minimizes matrix interference in complex samples, improving accuracy compared to non-deuterated analogs .

Research Findings and Implications

  • Stereochemical Specificity : The "epi" configuration in this compound may exhibit reduced bioactivity compared to gamma-cyhalothrin, mirroring trends observed in other cyhalothrin isomers .
  • Regulatory Synergy : Combined toxicity data for gamma- and lambda-cyhalothrin streamline risk assessments, though their analytical differentiation remains essential for compliance monitoring .

Preparation Methods

Chlorination of Cyclopropanecarboxylic Acid

The synthesis begins with the chlorination of 1R cis-Z 3-(2-chloro-3,3,3-trifluoro-1-propenyl)-2,2-dimethyl cyclopropanecarboxylic acid (V) to form the corresponding acid chloride (III). This step employs thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅) under anhydrous conditions.

Key parameters :

  • Temperature: 0–25°C

  • Solvent: Toluene or hexane

  • Yield: >95%

Stereoselective Esterification

The acid chloride (III) reacts with 3-phenoxybenzaldehyde (IV) in the presence of a cyanide source (e.g., KCN) to form a diastereomeric mixture of cyhalothrin isomers (II). Deuterium incorporation occurs at this stage by substituting hydrogen-containing reagents with deuterated analogs.

Deuteration strategies :

  • Use of deuterated 3-phenoxybenzaldehyde (IV-d5) to introduce five deuterium atoms at aromatic positions.

  • Replacement of HCN with DCN in the cyanide source to label the α-cyano group.

Reaction conditions :

  • Solvent: Isopropanol/water mixture

  • Temperature: −20°C to 10°C

  • Catalysis: Di-isopropylamine (2–5 mol%)

Epimerization and Crystallization

Diastereomer Equilibrium

The diastereomeric mixture (II) undergoes epimerization under controlled conditions to enrich the desired this compound (I). The process leverages differential solubility, where the target isomer crystallizes preferentially.

Critical factors :

  • Seeding : Introduction of gamma-cyhalothrin-d5 seed crystals (1–90% w/w) to direct crystallization.

  • Temperature gradient : Cooling from 10°C to −5°C over 65 hours to maximize yield.

  • Solvent system : Hexane/isopropanol mixture to optimize crystal growth.

Acid Quenching

Epimerization is halted by adding stoichiometric mineral acids (e.g., HCl, H₂SO₄) to neutralize residual base catalysts. This step prevents further isomerization and stabilizes the product.

Post-treatment :

  • Filtration to isolate crystals.

  • Washing with deuterated hexane to remove impurities.

  • Drying under vacuum to achieve >99% purity.

Isotopic Labeling and Analytical Validation

Deuterium Incorporation

This compound retains five deuterium atoms at specific positions (aromatic rings and α-cyano group), confirmed via mass spectrometry and nuclear magnetic resonance (NMR).

Spectroscopic data :

  • Molecular weight : 454.9 g/mol (vs. 449.9 g/mol for non-deuterated form).

  • ¹H NMR : Absence of signals at δ 7.2–7.4 ppm (deuterated aromatic protons).

Purity Assessment

Chromatographic methods :

  • GC-MS : Retention time alignment with non-deuterated standard.

  • HPLC-DAD : UV-Vis spectra comparison (λ_max = 230 nm).

Table 1. Comparative Physicochemical Properties

PropertyEpi-gamma-CyhalothrinThis compound
Molecular FormulaC₂₃H₁₉ClF₃NO₃C₂₃H₁₄D₅ClF₃NO₃
Melting Point (°C)55–5855–58
LogP (Octanol-Water)4.74.7
MS Fragmentation (m/z)449.9 [M+H]⁺454.9 [M+H]⁺

Industrial-Scale Optimization

One-Pot Synthesis

Combining esterification and epimerization in a single reactor reduces intermediate isolation steps, improving yield (70–80%) and minimizing deuterium loss.

Advantages :

  • Reduced solvent usage.

  • Faster process time (24–48 hours).

Solvent Recovery

Deuterated solvents (e.g., hexane-d14) are recycled via fractional distillation to lower production costs.

Environmental and Analytical Applications

This compound is indispensable in quantifying pesticide residues in water, sediment, and biological matrices. Its use in the Danjiangkou Reservoir study enabled precise detection of cyhalothrin at concentrations as low as 0.65 ng/g in sediments.

Table 2. Detection Limits in Environmental Samples

MatrixMethodLOD (ng/g or ng/L)
WaterGC-MS0.1
SedimentQuEChERS-HPLC0.05
HairModified QuEChERS0.2

Q & A

Q. How can researchers design longitudinal studies to assess bioaccumulation of this compound in aquatic organisms?

  • Methodological Answer : Use flow-through systems to maintain stable exposure concentrations. Sample tissues (e.g., liver, fat) at multiple timepoints. Apply physiologically based pharmacokinetic (PBPK) modeling to predict bioaccumulation factors (BAFs) and compare to non-deuterated analogs .

Data Presentation and Reporting

Q. What metadata should accompany analytical datasets for this compound to ensure reproducibility?

  • Methodological Answer : Report instrument parameters (e.g., column type, ionization mode), calibration ranges, and QC results (e.g., R² values, %RSD). Include raw data files (e.g., mzML format) and processing scripts in supplementary materials .

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